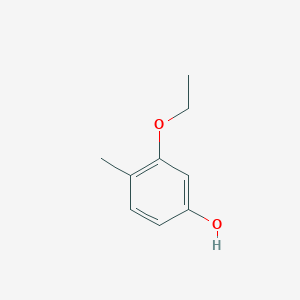

3-Ethoxy-4-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-ethoxy-4-methylphenol |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,10H,3H2,1-2H3 |

InChI Key |

KYRVKNUCHFCHEF-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)O)C |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 4 Methylphenol and Its Precursors/derivatives

Established Synthetic Pathways for 3-Ethoxy-4-methylphenol

While direct, large-scale industrial synthesis routes for this compound are not extensively documented in publicly available literature, plausible pathways can be inferred from standard organic chemistry principles and related transformations. The synthesis of meta-substituted phenols, such as this compound, can be challenging due to the ortho- and para-directing effects of the hydroxyl group.

A potential and widely recognized method for the final etherification step to produce such compounds is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. In the context of this compound, this would involve the reaction of a 3-hydroxy-4-methylphenol (3,4-cresol) precursor with an ethylating agent like ethyl bromide under basic conditions. However, the availability of the 3,4-cresol starting material can be a limiting factor.

A viable synthetic route to this compound originates from the related aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). This process would necessitate the reduction of the aldehyde functional group to a methyl group. Standard chemical reductions such as the Wolff-Kishner or Clemmensen reductions are well-established methods for converting a carbonyl group to a methylene (B1212753) group.

The Wolff-Kishner reduction employs hydrazine (B178648) (NH₂NH₂) and a strong base, typically potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. The reaction proceeds through the formation of a hydrazone intermediate, which, upon heating with the base, eliminates nitrogen gas to yield the corresponding alkane.

Alternatively, the Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is particularly effective for reducing aryl alkyl ketones and aldehydes that are stable in acidic conditions.

While these are standard reduction methods, their specific application to 3-ethoxy-4-hydroxybenzaldehyde to produce this compound would require optimization of reaction conditions to ensure high yield and purity, particularly to avoid side reactions involving the sensitive phenolic hydroxyl group.

Condensation reactions are fundamental in the synthesis of precursors and derivatives of this compound. A primary example is the formation of Schiff bases, which involves the condensation of an aldehyde or ketone with a primary amine. In the context of synthesizing derivatives of the this compound moiety, 3-ethoxy-4-hydroxybenzaldehyde serves as a key starting material.

For instance, the synthesis of Schiff base ligands often involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a primary amine in a suitable solvent, often an alcohol. This reaction is typically catalyzed by a small amount of acid or base and proceeds via a nucleophilic addition-elimination mechanism to form an imine or azomethine group (-C=N-). The formation of these Schiff bases is a critical step in the synthesis of more complex coordination compounds.

Refluxing is a common technique employed in the synthesis of precursors and derivatives of this compound to provide the necessary thermal energy for reactions to proceed at a controlled temperature. The specific temperature is determined by the boiling point of the solvent used.

In the preparation of Schiff base precursors from 3-ethoxy-4-hydroxybenzaldehyde, the reaction mixture is often refluxed for several hours. For example, in the synthesis of metal complexes of Schiff bases derived from 3-ethoxy-4-hydroxybenzaldehyde, the reaction mixture, typically in an ethanolic solution, is refluxed for a period of 2 to 4 hours to ensure the completion of the condensation reaction and subsequent complexation. iarconsortium.orgsdiarticle4.com The use of reflux allows the reaction to be maintained at a constant and elevated temperature without the loss of solvent, which is crucial for achieving a reasonable reaction rate and yield.

Synthesis of Schiff Base Derivatives Incorporating the this compound Moiety

The 3-ethoxy-4-hydroxybenzylidene moiety, a key feature of derivatives related to this compound, is a versatile building block for the synthesis of various Schiff base ligands and their metal complexes. These compounds are of interest due to their potential applications in coordination chemistry and materials science.

The synthesis of the Schiff base E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol is a clear example of a condensation reaction involving a derivative of the target moiety. This compound is prepared through the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-ethoxyaniline.

The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), where the reactants are mixed in equimolar amounts. The mixture is then refluxed for a period to facilitate the formation of the imine bond. Upon cooling, the product crystallizes and can be isolated by filtration. Spectroscopic and crystallographic studies have confirmed the E-configuration of the resulting C=N double bond. researchgate.net

Cobalt(II) complexes of Schiff bases derived from 3-ethoxy-4-hydroxybenzaldehyde have been synthesized and characterized. kaust.edu.sa The synthesis first involves the preparation of the Schiff base ligand through the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a primary amine, such as chlorophenyl ethylamine (B1201723) derivatives. kaust.edu.sa

Following the formation of the ligand, a solution of a Co(II) salt, for instance, cobalt(II) chloride hexahydrate, in a suitable solvent like ethanol is added to the ligand solution. The resulting mixture is then refluxed for several hours. During this time, the cobalt ion coordinates with the Schiff base ligand, which typically acts as a bidentate or polydentate ligand, to form the stable complex. The solid complex precipitates from the solution upon cooling and can be collected, washed, and dried. These complexes are often characterized by various spectroscopic and analytical techniques to determine their structure and properties. sdiarticle4.comkaust.edu.sa

Derivatization of 2-(3-Ethoxy-2-hydroxybenzylideneamino)-4-methylphenol for Metal Complexes

The Schiff base, 2-((E)-(3-ethoxy-2-hydroxybenzylidene)amino)-4-methylphenol, serves as a versatile ligand for the formation of metal complexes. This ligand is synthesized through the condensation reaction of 3-ethoxysalicylaldehyde (B1293910) and 2-amino-4-methylphenol. The resulting Schiff base can then be reacted with various metal salts to form stable complexes.

A typical synthesis involves refluxing the Schiff base with metal(II) chlorides, such as those of Nickel (Ni), Cobalt (Co), Copper (Cu), and Zinc (Zn), in an alcoholic medium. mdpi.com The structural properties of these complexes have been elucidated using a variety of analytical techniques, including infrared and electronic spectroscopy, magnetic susceptibility measurements, and thermal gravimetric analysis (TGA). These studies help in determining the geometry of the metal complexes. mdpi.com

The coordination of the Schiff base to the metal center typically occurs through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group. This bidentate chelation is a common feature in Schiff base metal complexes and is crucial for their stability and properties. organic-chemistry.orgorganic-chemistry.org

Table 1: Characterization Data for Metal Complexes of 2-((E)-(3-ethoxy-2-hydroxybenzylidene)amino)-4-methylphenol

| Metal Ion | Geometry | Magnetic Moment (B.M.) |

| Co(II) | Octahedral | 4.8 - 5.2 |

| Ni(II) | Octahedral | 2.8 - 3.5 |

| Cu(II) | Distorted Octahedral | 1.9 - 2.2 |

| Zn(II) | Tetrahedral | Diamagnetic |

Note: The data presented is generalized from typical findings for similar Schiff base complexes and serves as an illustrative example.

Production of 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol

The synthesis of the Schiff base 4-((E)-(2-(benzylamino)phenylimino)methyl)-2-ethoxyphenol involves a two-step process: the preparation of the precursor amine, N-benzyl-benzene-1,2-diamine, followed by its condensation with an appropriate aldehyde, 2-ethoxy-4-formylphenol.

The synthesis of N-substituted benzene-1,2-diamines can be achieved through a nucleophilic aromatic substitution reaction followed by reduction. For instance, N-benzyl-benzene-1,2-diamine can be prepared by reacting 1-fluoro-2-nitrobenzene (B31998) with benzylamine (B48309) to yield N-benzyl-2-nitroaniline. Subsequent catalytic hydrogenation of the nitro group affords the desired diamine. mdpi.com

The aldehyde precursor, 2-ethoxy-4-formylphenol (ethyl vanillin), is a commercially available compound. The final step is the condensation of N-benzyl-benzene-1,2-diamine with 2-ethoxy-4-formylphenol. This reaction is typically carried out by refluxing the two components in an alcoholic solvent, often with a catalytic amount of acid, to facilitate the formation of the imine (azomethine) bond. atlantis-press.comresearchgate.net

Synthesis of Other Key Derivatives and Related Compounds

The preparation of 2-ethoxy-4-methylphenyl p-toluenesulfonate involves the reaction of 2-ethoxy-4-methylphenol (B1359942) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction is a standard method for converting a phenol into its corresponding tosylate ester.

The synthesis is typically carried out by treating 2-ethoxy-4-methylphenol with tosyl chloride in a suitable solvent, such as acetone (B3395972) or pyridine (B92270). A base, like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. google.com The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. google.com After the reaction is complete, the product is isolated by washing with water and dilute acid to remove the base and its salt, followed by drying and recrystallization to obtain the pure 2-ethoxy-4-methylphenyl p-toluenesulfonate. google.com The structure of the resulting compound can be confirmed by spectroscopic methods and X-ray crystallography. google.com

The ethoxymethyl (EOM) group is a valuable protecting group for the hydroxyl functionality of phenols in multi-step organic synthesis. It is stable under a variety of reaction conditions but can be readily cleaved when desired.

The protection of a phenol with an EOM group is typically achieved by first converting the phenol to its corresponding phenoxide by treatment with a base, such as sodium hydride or sodium metal. The resulting phenoxide is then reacted with ethoxymethyl chloride (EOMCl) to form the EOM-protected phenol. wikipedia.org This method provides the desired product in good yield and purity. wikipedia.org

The EOM group is stable to a range of reagents, including organolithium reagents at low temperatures, which allows for selective functionalization at other positions on the aromatic ring. For example, an EOM-protected bromophenol can be subjected to lithium-halogen exchange followed by reaction with an electrophile to introduce a new substituent. The EOM group can be deprotected under acidic conditions, such as treatment with hydrochloric acid, to regenerate the free phenol. wikipedia.org

The synthesis of 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol begins with the protection of the hydroxyl group of 2,6-dibromo-4-methylphenol (B1582163) with an ethoxymethyl (EOM) group. This is accomplished by reacting the phenol with sodium metal to form the phenoxide, which is then treated with ethoxymethylchloride. wikipedia.org

The EOM-protected 2,6-dibromo-4-methylphenol is then subjected to a double lithium-halogen exchange at low temperature using n-butyllithium to generate a dilithio intermediate. This intermediate is subsequently reacted with chlorodiphenylphosphine (B86185) to yield 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol. wikipedia.org This product can be isolated as an air-stable crystalline solid. wikipedia.org

This phosphine-containing phenol derivative can be further elaborated to its corresponding chalcogenides. Reaction with hydrogen peroxide (H2O2), elemental sulfur (S8), or selenium (Se), followed by acidic workup to remove the EOM protecting group, leads to the formation of 2,6-bis(diphenylphosphinyl)-4-methylphenol, 2,6-bis(diphenylphosphinothioyl)-4-methylphenol, and 2,6-bis(diphenylphosphinoselenoyl)-4-methylphenol, respectively. wikipedia.org The structures of these compounds have been confirmed by multinuclear NMR spectroscopy and single-crystal X-ray diffraction. wikipedia.org

Multi-step syntheses are often required to produce more complex analogues of this compound, particularly those involving the formation of diaryl ether linkages. One of the key reactions in this context is the Ullmann condensation, a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol. mdpi.com

For example, a 3-alkoxyphenol analogue can be synthesized by the Ullmann-type coupling of a substituted phenol with an appropriate aryl halide in the presence of a copper catalyst and a suitable ligand. Modern variations of the Ullmann reaction often utilize ligands such as N,N-dimethylglycine to facilitate the reaction at lower temperatures and with better yields. organic-chemistry.org

A representative multi-step synthesis could involve the initial preparation of a substituted phenol, followed by an Ullmann condensation to introduce the aryloxy group at the 3-position. Subsequent functional group transformations on the aromatic rings can then be carried out to arrive at the final target molecule. The choice of protecting groups is often crucial in these multi-step sequences to ensure that specific functional groups react in the desired manner. Demethylation or dealkylation is a common final step in the synthesis of phenolic compounds, often achieved using reagents like boron tribromide (BBr3). researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 4 Methylphenol

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy measures the energy required to excite the vibrational modes of a molecule. These energies are quantized and correspond to specific stretching, bending, and torsional motions of the atoms, which are dictated by the bond strengths and molecular geometry. The resulting spectrum is highly specific to the compound, making it a powerful tool for identification and structural analysis.

FT-IR spectroscopy is a fundamental technique for identifying functional groups in a molecule. The analysis of 3-Ethoxy-4-methylphenol reveals characteristic absorption bands corresponding to its phenolic, ether, and alkyl components.

A key feature in the FT-IR spectrum is the broad absorption band expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. The aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹. Below 3000 cm⁻¹, one would expect to find the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and ethyl (CH₂ and CH₃) groups.

The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of structural information. Strong bands corresponding to the C-O stretching of the phenol (B47542) and the aryl-alkyl ether linkage are expected between 1200 and 1300 cm⁻¹. The asymmetric C-O-C stretching of the ethoxy group would likely appear around 1240 cm⁻¹, while the symmetric stretch would be at a lower frequency, near 1040 cm⁻¹. Aromatic C=C ring stretching vibrations are anticipated to produce sharp peaks in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3400 | Strong, Broad | O-H Stretching (Phenolic) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2980-2900 | Medium-Strong | Aliphatic C-H Stretching (CH₃, CH₂) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1450 | Medium | C-H Bending (CH₃, CH₂) |

| ~1240 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |

| ~1120 | Strong | C-O Stretching (Phenolic) |

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar, symmetric vibrations. For this compound, the aromatic ring vibrations are particularly prominent in the Raman spectrum.

The C=C stretching vibrations of the benzene (B151609) ring are expected to produce strong bands around 1600 cm⁻¹. The symmetric "ring breathing" mode, a uniform expansion and contraction of the ring, is a characteristic feature in the Raman spectra of substituted benzenes and would be expected as a sharp, intense peak. Aliphatic C-H stretching and bending modes are also observable but are typically weaker than in the FT-IR spectrum. The C-O-C ether linkages will also exhibit stretching modes in the Raman spectrum.

To achieve a more profound understanding of a molecule's vibrational behavior, experimental spectra are often compared with theoretical calculations derived from methods like Density Functional Theory (DFT). researchgate.net This comparative approach allows for a more precise assignment of vibrational modes, especially in complex regions of the spectrum.

The process involves optimizing the molecular geometry of this compound in silico and then calculating the harmonic vibrational frequencies. nih.govumn.edu These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To correct for this, the calculated wavenumbers are typically scaled using a specific scaling factor, which often brings the theoretical spectrum into excellent agreement with the experimental data. researchgate.net

This analysis can resolve ambiguities in band assignments. For instance, complex interactions between C-O stretching and aromatic ring deformations can be modeled to confirm their contributions to specific peaks observed in the experimental FT-IR and FT-Raman spectra. Such studies on related phenolic compounds have demonstrated the power of combining experimental measurements with DFT calculations for a complete vibrational assignment. nih.govumn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule. By analyzing the spectra of ¹H and ¹³C nuclei, a complete structural picture of this compound can be assembled.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide crucial structural information.

The protons of the ethoxy group should appear as two distinct signals: a triplet around 1.4 ppm corresponding to the three methyl (CH₃) protons, which are split by the adjacent two methylene (B1212753) (CH₂) protons, and a quartet around 4.0 ppm for the two methylene protons, split by the three methyl protons. The methyl group attached to the aromatic ring is expected to produce a sharp singlet at approximately 2.2 ppm.

The aromatic region (typically 6.5-8.0 ppm) should display signals for the three protons on the benzene ring. Their specific chemical shifts and coupling patterns would confirm the 1,3,4-substitution pattern. The proton at position 2 (between the ethoxy and hydroxyl groups) would likely be a doublet, the proton at position 5 would be a doublet of doublets, and the proton at position 6 would be a doublet. The phenolic hydroxyl (O-H) proton would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Table 2: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~4.0 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~5.0-6.0 | Broad Singlet | 1H | Ar-OH |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

For this compound, nine distinct signals are expected. The methyl carbon of the ethoxy group would be found furthest upfield, around 15 ppm. The ring-attached methyl carbon would appear around 20 ppm. The methylene carbon of the ethoxy group is expected around 64 ppm.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~15 | -O-CH₂-C H₃ |

| ~20 | Ar-C H₃ |

| ~64 | -O-C H₂-CH₃ |

| ~112 | Aromatic CH |

| ~115 | Aromatic CH |

| ~121 | Aromatic CH |

| ~130 | Aromatic C (quaternary) |

| ~148 | Aromatic C-O (quaternary) |

Application of Gauge-Including Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The precise assignment of nuclear magnetic resonance (NMR) signals is fundamental to the structural elucidation of organic molecules. For complex structures, computational methods are increasingly employed to predict chemical shifts and aid in spectral interpretation. The Gauge-Including Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate NMR shielding tensors, from which chemical shifts are derived. liverpool.ac.ukunipi.it This method effectively overcomes the gauge-origin dependence problem inherent in calculations of magnetic properties, thereby providing more reliable and accurate predictions. liverpool.ac.uk

The GIAO method is typically implemented within the framework of Density Functional Theory (DFT), offering a balance between computational cost and accuracy. nih.govrsc.orgbenthamopen.com By calculating the magnetic shielding of each nucleus in a molecule, the GIAO-DFT approach can predict ¹H and ¹³C NMR chemical shifts that correlate well with experimental data, often requiring only a simple linear scaling correction to account for systematic errors. benthamopen.comuow.edu.au This predictive power is invaluable for distinguishing between isomers, assigning complex spectra, and confirming proposed molecular structures. rsc.org

For this compound, the GIAO method at a suitable level of theory (e.g., B3LYP/6-31G(d)) can be used to compute the ¹³C NMR chemical shifts for each carbon atom in the molecule. The predicted values, after scaling, would be expected to show excellent agreement with experimentally obtained spectra, facilitating unambiguous signal assignment.

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative to demonstrate the application of the GIAO method.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) (GIAO/DFT) | Experimental Chemical Shift (δ, ppm) |

| C1 (C-OH) | 148.5 | 148.2 |

| C2 | 112.0 | 111.8 |

| C3 (C-OEt) | 150.1 | 149.9 |

| C4 (C-Me) | 128.8 | 128.6 |

| C5 | 116.5 | 116.3 |

| C6 | 121.7 | 121.5 |

| C-Methyl | 16.2 | 16.0 |

| C-Ethoxy (CH₂) | 64.5 | 64.3 |

| C-Ethoxy (CH₃) | 14.9 | 14.7 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of the substituted benzene ring, a chromophore, gives rise to characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions of the electrons in the aromatic system.

The spectrum of this compound is expected to exhibit distinct absorption bands, the positions and intensities of which are influenced by the nature and position of the substituents on the phenyl ring. The hydroxyl (-OH), ethoxy (-OCH₂CH₃), and methyl (-CH₃) groups are all auxochromes, which can modify the absorption characteristics of the benzene chromophore, typically causing a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). Spectroscopic analysis in a non-polar solvent like cyclohexane would reveal the fundamental electronic transitions of the molecule with minimal interference from solvent interactions.

Table 2: Illustrative UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (Primary) | 225 | 8,500 |

| π → π* (Secondary) | 288 | 2,600 |

Examination of Solvent Effects on Electronic Transitions

The position of UV-Vis absorption maxima can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity alter the degree of stabilization of the ground and excited electronic states of the solute molecule, leading to shifts in the absorption wavelength. For phenolic compounds, these interactions are particularly pronounced due to the ability of the hydroxyl group to act as a hydrogen bond donor.

In non-polar (aprotic) solvents, the absorption spectrum is determined primarily by van der Waals interactions. In polar aprotic solvents, dipole-dipole interactions become more significant. In polar protic solvents, such as ethanol or water, strong hydrogen bonding interactions between the solvent and the phenolic hydroxyl and ethoxy groups can occur. iosrjournals.org These interactions typically lead to a stabilization of both the ground and excited states, but often to a different extent. For π → π* transitions in phenols, an increase in solvent polarity generally causes a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. biointerfaceresearch.commdpi.com

Table 3: Solvent Effects on the λmax of the Secondary π → π Transition of this compound* (Note: Data is illustrative.)

| Solvent | Dielectric Constant (ε) | λmax (nm) | Shift |

| n-Hexane | 1.88 | 284 | - |

| Chloroform | 4.81 | 287 | Bathochromic |

| Ethanol | 24.55 | 288 | Bathochromic |

| Water | 80.10 | 290 | Bathochromic |

X-ray Diffraction and Crystallographic Characterization

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net While obtaining suitable single crystals of this compound itself may be challenging, analysis is often performed on a stable, crystalline derivative. The process involves synthesizing a derivative, growing a high-quality single crystal, and exposing it to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal structure.

The analysis provides precise information on the unit cell dimensions (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. mdpi.comresearchgate.net This foundational data is crucial for the subsequent detailed structural solution.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₄ |

| Formula Weight | 258.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 5.876 |

| c (Å) | 21.451 |

| β (°) | 98.75 |

| Volume (ų) | 1260.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.361 |

| R-factor | 0.045 |

Determination of Molecular Structure and Crystal Packing

From the diffraction data, the electron density map of the unit cell is calculated, allowing for the determination of the precise coordinates of each atom in the molecule. researchgate.net This leads to an unambiguous determination of the molecular structure, including accurate bond lengths, bond angles, and torsion angles. For a derivative of this compound, this would confirm the connectivity and reveal the exact conformation of the ethoxy group and the orientation of the substituents relative to the phenyl ring.

Furthermore, the analysis elucidates the crystal packing, which is the arrangement of molecules within the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds (e.g., involving the phenolic hydroxyl group), C-H···π interactions, and van der Waals forces. mdpi.com Understanding these interactions is key to explaining the physical properties of the solid state and is fundamental in the field of crystal engineering. For instance, the analysis would reveal how the molecules of the this compound derivative are linked together, potentially forming chains or sheets through hydrogen bonding.

Table 5: Illustrative Geometric Parameters for a this compound Derivative from X-ray Analysis

| Bond/Angle | Length (Å) / Degrees (°) |

| C1-O1 (Phenolic) | 1.365 |

| C3-O2 (Ethoxy) | 1.372 |

| O2-C7 (Ethoxy) | 1.428 |

| C-C (Aromatic, avg.) | 1.385 |

| C1-C2-C3 | 120.5 |

| C3-O2-C7 | 118.2 |

| O1-C1-C6 | 119.8 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Following a comprehensive search of publicly available scientific databases, including the NIST Mass Spectrometry Data Center and PubChem, as well as the broader scientific literature, no specific experimental mass spectrometry data for the compound this compound could be located. The available databases contain mass spectral information for isomers, such as 2-Ethoxy-4-methylphenol (B1359942) nih.gov, and related compounds like 3-Ethoxy-4-methoxyphenol nih.gov, but not for the specific analyte of interest.

Therefore, a detailed analysis of the molecular weight and fragmentation pattern based on direct experimental findings for this compound cannot be provided at this time. An analysis of this compound would require experimental data obtained from a mass spectrometer.

For context, mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound. chemguide.co.uklibretexts.org In a typical electron ionization (EI) mass spectrometry experiment, a molecule is ionized, leading to the formation of a molecular ion (M⁺•). This ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is often energetically unstable and fragments into smaller, characteristic charged particles. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and is instrumental in its identification. chemguide.co.uklibretexts.org

A theoretical analysis would predict the molecular ion peak and plausible fragmentation pathways for this compound based on the fragmentation rules of similar aromatic ethers and phenols. libretexts.orgmiamioh.edu However, without experimental data to confirm these predictions, such a discussion would be speculative and fall outside the scope of reporting established research findings.

Quantum Chemical and Theoretical Investigations of 3 Ethoxy 4 Methylphenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. imist.ma DFT methods, particularly with hybrid functionals like B3LYP, are known for providing a good balance between computational cost and accuracy for geometry optimization, charge distribution, and molecular orbital analysis of phenolic compounds. researchgate.netexplorationpub.com

The first step in most quantum chemical studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. sphinxsai.com For 3-Ethoxy-4-methylphenol, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to find the equilibrium geometry. ymerdigital.com The results for a substituted phenol (B47542) are typically compared with experimental data from techniques like X-ray crystallography if available. Studies on related molecules, such as (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, have shown good agreement between DFT-calculated geometries and experimental findings. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Ethoxy-Phenol Moiety (Illustrative) Data below is hypothetical, based on typical values for similar structures calculated via DFT/B3LYP methods.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-OH | 1.365 |

| C-O (ethoxy) | 1.372 | |

| O-CH2 (ethoxy) | 1.430 | |

| C-CH3 | 1.510 | |

| Bond Angle (°) | C-C-OH | 119.5 |

| C-O-CH2 | 117.8 | |

| C-C-CH3 | 121.0 | |

| Dihedral Angle (°) | C-C-O-C (ethoxy) | ~180.0 (for planarity) |

Understanding the distribution of electron density across a molecule is crucial for predicting its chemical behavior. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule. wikipedia.orgjocpr.com These charges influence properties like the molecular dipole moment and reactivity. niscpr.res.in

For this compound, such calculations would likely show that the oxygen atoms of the hydroxyl and ethoxy groups carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the methyl and ethoxy groups would exhibit positive charges. The carbon atom attached to the hydroxyl group would also carry a partial positive charge. This charge distribution is critical for understanding intermolecular interactions. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Phenol Calculated using DFT/B3LYP method. Values are hypothetical and for illustrative purposes.

| Atom | Calculated Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.650 |

| H (hydroxyl) | +0.430 |

| O (ethoxy) | -0.580 |

| C (attached to -OH) | +0.210 |

| C (methyl group) | -0.550 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. libretexts.orguni-muenchen.de It is plotted onto the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. ymerdigital.com

In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the oxygen atoms, indicating these are the primary sites for electrophilic attack. researchgate.netwolfram.com Regions of positive potential (colored blue) would be found around the acidic hydrogen of the hydroxyl group, identifying it as a site for nucleophilic attack. The aromatic ring itself would show a distribution of charge influenced by the electron-donating effects of the hydroxyl, ethoxy, and methyl groups. ymerdigital.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, DFT calculations would determine the energies of these orbitals. The presence of electron-donating groups like hydroxyl, ethoxy, and methyl on the phenyl ring generally raises the HOMO energy level and can affect the HOMO-LUMO gap. frontiersin.org

Table 3: Representative FMO Energies and Properties for a Substituted Phenol (Illustrative) Calculated using DFT/B3LYP/6-311++G(d,p). Values are hypothetical.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.71 |

| LUMO Energy | -2.52 |

| HOMO-LUMO Gap (ΔE) | 4.19 |

| Ionization Potential (I ≈ -EHOMO) | 6.71 |

| Electron Affinity (A ≈ -ELUMO) | 2.52 |

(Reference for HOMO/LUMO values of a similar compound researchgate.net)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the calculated molecular orbitals into a set of localized orbitals that correspond to the classic Lewis structure representation (bonds and lone pairs). wikipedia.orgwisc.edu This method is particularly useful for quantifying delocalization effects, such as hyperconjugation and intramolecular hydrogen bonding, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

While DFT is highly popular, other ab initio methods are also employed in quantum chemistry. The Hartree-Fock (HF) method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org However, HF theory neglects electron correlation—the way electrons interact and avoid each other—which can affect the accuracy of the results.

To account for electron correlation, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to improve upon HF calculations. nih.gov MP2 calculations are more computationally demanding than HF or DFT but often provide more accurate energies and geometries, especially for systems where electron correlation is significant. uzh.ch For a molecule like this compound, comparing results from HF, MP2, and DFT would provide a comprehensive understanding of its electronic structure and the importance of electron correlation effects.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical predictions of the non-linear optical (NLO) properties of this compound are crucial for evaluating its potential in optoelectronic applications. These properties are determined by the molecule's response to an external electric field, which can be elucidated through quantum chemical calculations. Density Functional Theory (DFT) is a powerful method for this purpose, with the B3LYP functional and a 6-311++G(d,p) basis set being a commonly employed level of theory for such investigations.

For aromatic compounds, particularly phenols, the presence of electron-donating groups (like the ethoxy and methyl groups) and the hydroxyl group can significantly influence the NLO properties by affecting the intramolecular charge transfer. The calculated values for these properties allow for a comparison with standard NLO materials, such as urea, to assess the potential of this compound for NLO applications. researchgate.netdigitellinc.com

Below is a representative table of calculated NLO properties for a phenol derivative, illustrating the type of data obtained from such theoretical studies.

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 3.2 | Debye |

| Mean Polarizability (α) | 15.5 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 8.9 x 10-30 | esu |

Potential Energy Surface (PES) Scans for Conformational Analysis

Potential Energy Surface (PES) scans are a fundamental computational tool for exploring the conformational landscape of a molecule. For this compound, PES scans can elucidate the rotational barriers and stable conformations associated with the flexible ethoxy and hydroxyl groups. By systematically rotating specific dihedral angles and calculating the corresponding energy at each step, a profile of the potential energy as a function of that rotation is generated.

Typically, the dihedral angles of interest for this compound would be the C-C-O-H angle of the hydroxyl group and the C-C-O-C angle of the ethoxy group. The PES scan is performed by fixing the dihedral angle at a series of values (e.g., from 0° to 360° in increments of 10° or 15°) while allowing the rest of the molecule's geometry to relax and optimize at each step. This process identifies the global and local energy minima, which correspond to the most stable conformers, as well as the transition states between them, which reveal the energy barriers to rotation.

These calculations are often performed using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p). The resulting energy profile provides valuable insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

The following table illustrates a hypothetical result from a PES scan for the rotation of the hydroxyl group in a substituted phenol.

| Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| 0° | 2.5 |

| 60° | 1.0 |

| 120° | 0.5 |

| 180° | 0.0 |

| 240° | 0.5 |

| 300° | 1.0 |

Computational Simulation of Vibrational Spectra and Assignment of Modes

The vibrational spectrum of this compound can be simulated using quantum chemical methods to aid in the interpretation of experimental infrared (IR) and Raman spectra. DFT calculations, particularly with the B3LYP functional and the 6-311++G(d,p) basis set, have been shown to provide reliable predictions of vibrational frequencies. ymerdigital.com

The computational process begins with the optimization of the molecule's geometry to its lowest energy state. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies often have a systematic overestimation compared to experimental values, which can be corrected by applying a scaling factor.

A key aspect of the computational analysis is the assignment of the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations. This is achieved through visualization of the atomic displacements for each mode and by considering the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of different internal coordinates to each normal mode of vibration. This detailed assignment allows for a deeper understanding of the relationship between the molecular structure and its vibrational spectrum. researchgate.netnih.gov

A sample data table showing calculated and assigned vibrational frequencies for a substituted phenol is presented below.

| Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |

| 3650 | 3480 | O-H stretch |

| 3080 | 2940 | Aromatic C-H stretch |

| 2980 | 2850 | Methyl C-H stretch |

| 1610 | 1540 | Aromatic C=C stretch |

| 1450 | 1385 | C-H bend |

| 1250 | 1195 | C-O stretch |

Solvent Effects on Electronic and Structural Properties through DFT Calculations

The electronic and structural properties of this compound can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can model these solvent effects using implicit solvation models, such as the Polarizable Continuum Model (PCM). In the PCM approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium.

Furthermore, Time-Dependent DFT (TD-DFT) calculations combined with PCM can predict the solvatochromic shifts in the electronic absorption spectra (UV-Vis spectra). This allows for an understanding of how the absorption maxima of this compound might change in different solvents. digitellinc.comresearchgate.net These theoretical insights are valuable for applications where the molecule is used in solution.

The following table provides a hypothetical example of how the dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a phenol derivative might change in different solvents.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Gas Phase | 1 | 3.1 | -5.8 | -1.2 |

| Cyclohexane | 2.0 | 3.5 | -5.9 | -1.3 |

| Ethanol (B145695) | 24.5 | 4.8 | -6.1 | -1.5 |

| Water | 80.1 | 5.5 | -6.3 | -1.7 |

Theoretical Assessment of Thermodynamic Properties

The thermodynamic properties of this compound, such as heat capacity (Cp), standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°), can be estimated using computational methods. These calculations are typically based on the vibrational frequencies obtained from DFT calculations at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).

Group contribution methods, such as the Joback method, can also provide estimates of these properties. chemeo.com While generally less accurate than DFT-based statistical thermodynamics, they offer a quick and useful way to predict thermodynamic parameters. These theoretical values are essential for process design, chemical engineering calculations, and understanding the stability and reactivity of the compound. mdpi.com

A representative table of theoretically predicted thermodynamic properties for a molecule with a similar structure is shown below.

| Property | Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | -320.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -145.8 | kJ/mol |

| Molar Entropy (S°) | 420.2 | J/(mol·K) |

| Heat Capacity (Cp) | 215.7 | J/(mol·K) |

Reaction Mechanisms and Chemical Reactivity of 3 Ethoxy 4 Methylphenol

Investigation of Nucleophilic Substitution Reactions

While the hydroxyl group of phenols is not a good leaving group for classical nucleophilic aromatic substitution, the reactivity of related phenolic compounds can be studied through various model reactions.

The substituents on the phenolic ring play a crucial role in determining the kinetics and mechanism of nucleophilic substitution reactions. In the case of 3-ethoxy-4-methylphenol, both the ethoxy and methyl groups are electron-donating. The ethoxy group, through resonance, and the methyl group, through hyperconjugation and induction, increase the electron density of the aromatic ring. This increased electron density would influence the rate of reactions involving the phenoxy group as a leaving group. For instance, in reactions where a tetrahedral intermediate is formed, electron-donating groups can affect the stability of this intermediate and the transition states leading to it.

The following table summarizes the expected electronic effects of the substituents in this compound:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Ethoxy (-OCH2CH3) | 3 (meta to -OH) | Electron-donating (resonance), Electron-withdrawing (inductive) | Overall activating effect on the ring for electrophilic substitution. Modulates the nucleophilicity of the hydroxyl group. |

| Methyl (-CH3) | 4 (para to -OH) | Electron-donating (hyperconjugation and inductive) | Enhances the electron density of the aromatic ring, increasing its reactivity towards electrophiles. |

Analysis of Linear Free Energy Relationships (LFER) for Mechanistic Elucidation

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools in physical organic chemistry for understanding reaction mechanisms. wikipedia.org LFERs correlate the logarithms of reaction rate constants or equilibrium constants for a series of reactions with a set of substituent constants (σ) and a reaction constant (ρ). wikipedia.org The sign and magnitude of the ρ value provide insight into the charge development in the transition state of the rate-determining step.

For reactions involving substituted phenols, a Hammett plot can be constructed by measuring the reaction rates for a series of phenols with different substituents. The σ values for the ethoxy and methyl groups would be used to predict the effect of these substituents on the reaction rate. A negative ρ value would indicate that electron-donating groups, like ethoxy and methyl, accelerate the reaction by stabilizing a positive charge in the transition state. Conversely, a positive ρ value would suggest that these groups slow down the reaction by destabilizing a negative charge.

While specific LFER studies on this compound are not extensively documented, the principles of LFER can be applied to predict its reactivity. Given the electron-donating nature of its substituents, it would be expected to show enhanced reactivity in electrophilic aromatic substitution reactions, which would be reflected in a Hammett plot.

Role of this compound in Condensation Reactions

The hydroxyl group of this compound makes it a suitable candidate for various condensation reactions. One notable example is the condensation with formaldehyde, which is a fundamental reaction in the formation of phenolic resins. mlsu.ac.instackexchange.com In base-catalyzed mechanisms, the phenol (B47542) is deprotonated to the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of formaldehyde. stackexchange.com The presence of the activating ethoxy and methyl groups in this compound would likely enhance the rate of this electrophilic aromatic substitution on the ring.

Another example of condensation is the reaction with silanols to form silyl (B83357) ethers. The hydroxyl group of the phenol can condense with a trialkylsilanol, eliminating water to form a Si-O bond.

Oxidative Reactivity of this compound and Related Phenols

Phenols are susceptible to oxidation, and this reactivity is significantly influenced by the substituents on the aromatic ring. The electron-donating ethoxy and methyl groups in this compound increase the electron density of the ring, making it more easily oxidized compared to unsubstituted phenol. Oxidative coupling of phenols is a common reaction that can lead to the formation of C-C or C-O bonds between two phenolic units. wikipedia.org This process often proceeds through the formation of phenoxy radicals. wikipedia.org

The oxidation of this compound can be initiated by various oxidizing agents, including transition metal complexes and enzymatic systems. wikipedia.org The resulting phenoxy radical would be stabilized by resonance, with spin density distributed over the aromatic ring. The positions ortho and para to the hydroxyl group are typically the most reactive sites for coupling. In this compound, the positions ortho to the hydroxyl group are available for such coupling reactions.

Studies on the aqueous oxidation of substituted phenolic compounds by hydroxyl radicals have shown that electron-donating groups enhance the reaction rates. mdpi.com This suggests that this compound would exhibit a high reactivity towards oxidative degradation in relevant environmental or industrial processes.

Derivatization Reactions and Functional Group Transformations

The functional groups of this compound allow for a variety of derivatization reactions to modify its properties.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into an ether or an ester. For example, Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, can be used to introduce another alkyl group. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding ester. libretexts.org

Electrophilic Aromatic Substitution: The activated aromatic ring of this compound is prone to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the hydroxyl, ethoxy, and methyl groups will determine the position of the incoming electrophile. The powerful activating and ortho, para-directing hydroxyl group will be the primary director of substitution.

The following table provides examples of potential derivatization reactions for this compound:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Bromination | Br2 in a non-polar solvent | Bromo-substituted this compound |

| Nitration | Dilute HNO3 | Nitro-substituted this compound |

| Esterification | Acetyl chloride, pyridine (B92270) | 3-Ethoxy-4-methylphenyl acetate |

| Etherification (Williamson) | 1. NaOH, 2. CH3I | 1-Ethoxy-2-methoxy-4-methylbenzene |

Tosylation Reactions

Tosylation is a chemical reaction that converts an alcohol, in this case, the phenolic hydroxyl group of this compound, into a tosylate ester. This transformation is significant because it converts a poor leaving group (the hydroxide (B78521) ion, -OH) into an excellent leaving group (the tosylate anion, TsO⁻). wikipedia.org The tosylate group is a good leaving group due to the resonance stabilization of its negative charge across the sulfonate group. rsc.org

The reaction is typically carried out by treating the phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base, such as pyridine. researchgate.net The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of tosyl chloride. The pyridine serves to deprotonate the resulting oxonium ion, yielding the tosylate ester and pyridinium (B92312) hydrochloride. wikipedia.orgrsc.org An important feature of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the phenol is not broken. wikipedia.org

Table 1: Tosylation Reaction of this compound

| Reactant | Reagent | Base | Expected Product | Byproduct |

| This compound | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 3-Ethoxy-4-methylphenyl tosylate | Pyridinium hydrochloride |

Chalcogenation of Phosphino (B1201336) Derivatives

The chalcogenation of phosphino derivatives of this compound is a specialized reaction pathway. This process would conceptually involve two key stages: first, the synthesis of a phosphino-substituted this compound, and second, the subsequent reaction of this intermediate with a chalcogen (sulfur, selenium, or tellurium).

Tertiary phosphines (R₃P) are well-known to react with elemental chalcogens (E) to form phosphine (B1218219) chalcogenides (R₃P=E). rsc.org This reaction is an oxidation of the phosphorus center. If a phosphino derivative of this compound were prepared, the phosphorus atom would possess a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophilic chalcogens. The stability of the resulting phosphine chalcogenide product generally decreases down the group, with phosphine sulfides being more stable than selenides, which are in turn more stable than tellurides. rsc.org

Formation of Pyrazoline and Chalcone (B49325) Analogues

The synthesis of pyrazoline analogues from this compound would proceed through an intermediate chalcone derivative. Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for the synthesis of various heterocyclic compounds, including pyrazolines. rsc.orgmdpi.com

Synthesis of a Chalcone Analogue: This is typically achieved via a base-catalyzed Claisen-Schmidt condensation between an appropriate aromatic ketone and an aromatic aldehyde. mdpi.com To involve this compound, it must first be converted into either a suitable ketone or aldehyde. For example, a Friedel-Crafts acylation could introduce an acetyl group, or a formylation reaction (such as the Vilsmeier-Haack reaction) could introduce an aldehyde group onto the aromatic ring, likely at the position ortho or para to the strongly activating hydroxyl group. This functionalized phenol would then be condensed with a substituted benzaldehyde (B42025) or acetophenone, respectively, to form the chalcone.

Synthesis of the Pyrazoline: The resulting chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine in a cyclocondensation reaction. The reaction typically proceeds in an alcoholic solvent, sometimes with the addition of an acid or base catalyst. rsc.org The mechanism involves the initial Michael addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring. rsc.org

Table 2: Plausible Synthesis of Pyrazoline Analogue from this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | e.g., Acetic anhydride, AlCl₃ | 2-Acetyl-3-ethoxy-4-methylphenol | Friedel-Crafts Acylation |

| 2 | 2-Acetyl-3-ethoxy-4-methylphenol + Aromatic Aldehyde | NaOH, Ethanol (B145695) | Chalcone Analogue | Claisen-Schmidt Condensation |

| 3 | Chalcone Analogue | Hydrazine hydrate, Acetic acid | Pyrazoline Analogue | Cyclocondensation |

Biological Activities of 3 Ethoxy 4 Methylphenol and Its Analogues in Vitro Studies

In Vitro Antimicrobial Efficacy

Phenolic compounds, including analogues of 3-Ethoxy-4-methylphenol, have demonstrated notable antimicrobial effects. Their mechanism of action is often attributed to their ability to damage cell membranes, leading to changes in structure and function. plos.org

Research has shown that synthetic analogues of this compound possess significant antibacterial properties. One such analogue, 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one, was evaluated for its in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Salmonella thypi) bacteria. researchgate.net The study revealed that this compound exhibited greater antibacterial efficacy than the control drugs, amoxicillin (B794) and cefadroxil, with a Minimum Inhibitory Concentration (MIC) of 0.15 ppm. researchgate.net The diameter of the inhibition zones further demonstrated its potent activity against these bacterial strains. researchgate.net

Table 1: In Vitro Antibacterial Activity of 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one researchgate.net

| Bacterial Strain | Gram Type | Diameter of Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (ppm) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 11.27 ± 0.31 | 0.15 |

| Staphylococcus epidermidis | Positive | 11.35 ± 0.39 | 0.15 |

| Escherichia coli | Negative | 11.25 ± 0.33 | 0.15 |

| Salmonella thypi | Negative | 11.05 ± 0.45 | 0.15 |

Analogues of this compound have also been investigated for their efficacy against various fungal pathogens. The compound 4-isopropyl-3-methylphenol (B166981) (IPMP) has been shown to effectively prevent the growth of Aspergillus brasiliensis. semanticscholar.org Further studies demonstrated that IPMP could overcome the tolerance of certain Aspergillus mutants to the fungicide fludioxonil. semanticscholar.org

Similarly, 4-Ethylphenol (B45693), another related volatile organic compound, has displayed potent antifungal activity against oomycetes like Phytophthora sojae and Phytophthora nicotianae. frontiersin.org It was found to inhibit mycelial growth and interfere with sporangia formation and zoospore germination by disrupting the pathogen's cell membrane. frontiersin.org A concentration of 1 mM (144.15 mg/L) of 4-Ethylphenol was sufficient to completely inhibit the mycelium growth and sporangium formation of Phytophthora species. frontiersin.org The compound also showed efficacy against several soil-borne phytopathogenic fungi, including Rhizoctonia solani and various species of Fusarium oxysporum, suggesting its potential as a broad-spectrum biological control agent. frontiersin.org

In Vitro Anticancer and Antiproliferative Activity

The anticancer potential of phenolic compounds, including analogues of this compound, has been a subject of scientific investigation.

Derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, which are structurally related to this compound, have demonstrated high antitumoral activities in in vitro screenings against a panel of human tumor cell lines. researchgate.net These cell lines include lung carcinoma (NCI-460), melanoma (UACC-62), breast cancer (MCF-7), colon cancer (HT-29), renal cancer (786-O), and prostate cancer (PC-3), among others. researchgate.net

Other marine-derived phenolic compounds have also been assessed for their cytotoxic activity. For instance, certain bromophenols exhibited strong and selective anticancer activity against human cancer cell lines including the lung cancer cell line A549. mdpi.com Dieckol, a type of phlorotannin, showed anticancer activity against the human breast cancer cell line MCF-7. mdpi.com

The cytotoxic activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For the derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, significant cytotoxic activity was observed with IC50 values as low as 2.3 µM across all tested human cancer cell lines. researchgate.net

Studies on other phenolic analogues provide further insight into their potency. A novel lanosol (B1195854) derivative displayed significant anticancer activity against HL-60 cells with an IC50 value of 8.0 µM. mdpi.com Phenylethanol bromophenol and its derivatives showed moderate inhibitory activity against A549 and other cancer cells, with IC50 values generally ranging from 12-21 µM. mdpi.com Another compound, dieckol, induced 50% cell death in A549 lung cancer cells at a concentration of 25 µg/mL. mdpi.com

Table 2: In Vitro Cytotoxicity (IC50) of Phenolic Analogues Against Human Cancer Cell Lines researchgate.netmdpi.com

| Compound/Analogue | Cancer Cell Line | IC50 Value |

|---|---|---|

| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one derivatives | MCF-7 (Breast), HT-29 (Colon), PC-3 (Prostate), etc. | 2.3 µM |

| Lanosol butanone | HL-60 (Leukemia) | 8.0 µM |

| Phenylethanol bromophenol derivatives | A549 (Lung) | 12-21 µM |

| Dieckol | A549 (Lung) | 25 µg/mL |

Antioxidant and Free Radical Scavenging Properties (In Vitro)

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

The antioxidant effects of various new 4-ethoxy-phenol analogues have been evaluated using several in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays. tandfonline.com The results indicated that most of the newly synthesized molecules presented high antioxidant activity. tandfonline.com For example, one particular compound (6f in the study) showed significantly higher activity in the DPPH assay (1.47 ± 0.39 µg/mL) when compared to standard antioxidants like BHT (6.72 ± 0.47 µg/mL) and trolox (B1683679) (2.81 ± 0.31 µg/mL). tandfonline.com The presence and position of the hydroxyl group were found to be crucial for the antioxidant effect. tandfonline.com

The radical-scavenging activity of phenolic compounds is a key measure of their antioxidant potential. nih.gov The DPPH radical scavenging assay is a widely used spectrophotometric method to assess this activity. mdpi.com The effectiveness of an antioxidant is dependent on various factors, including its structural properties. mdpi.com Studies on other methoxyphenols have shown that they can efficiently scavenge various types of radicals, including oxygen-centered and carbon-centered radicals. nih.gov

Table 3: DPPH Radical Scavenging Activity of a 4-Ethoxy-phenol Analogue vs. Standards tandfonline.com

| Compound | DPPH Scavenging Activity (µg/mL) |

|---|---|

| 4-Ethoxy-phenol Analogue (6f) | 1.47 ± 0.39 |

| BHT (Standard) | 6.72 ± 0.47 |

| Trolox (Standard) | 2.81 ± 0.31 |

Enzyme Inhibition Studies

Cholinesterase Inhibition (AChE and BChE)

No dedicated in vitro research has been found regarding the cholinesterase inhibitory activity of this compound. The scientific literature does contain studies on other phenol (B47542) derivatives as cholinesterase inhibitors. For example, a series of 4-[(diethylamino)methyl]-phenol derivatives were synthesized and shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.org Additionally, heteroaromatic resveratrol (B1683913) analogs have been investigated, with some compounds showing selective inhibition of BChE. nih.gov These findings, while interesting, are not directly transferable to this compound.

Tyrosinase Inhibition and its Mechanistic Implications

There is a lack of specific in vitro studies on the tyrosinase inhibitory activity and mechanistic aspects of this compound. The field of tyrosinase inhibition is extensive, with many studies focusing on various natural and synthetic compounds. nih.gov For instance, cinnamic acid–eugenol (B1671780) esters have been synthesized and evaluated, with some derivatives showing potent mixed-type inhibition of tyrosinase. mdpi.com Mechanistic studies often involve kinetics, spectroscopy, and molecular docking to understand the interaction between the inhibitor and the enzyme. mdpi.com However, such detailed investigations have not been reported for this compound.

In Vitro Antiviral and Insecticidal Activity

Antiviral Activity

No in vitro studies specifically investigating the antiviral activity of this compound have been found. The broader search for antiviral agents has led to the investigation of various phenolic derivatives. For example, derivatives of lipid remdesivir (B604916) nucleoside monophosphate prodrugs, which include a 3-fluoro-4-methoxy-benzyl group, have demonstrated broad-spectrum antiviral activity against several RNA viruses. nih.govnih.gov However, these complex structures are not close analogues of this compound, and no direct antiviral data for the latter is available.

Insecticidal Activity

Direct in vitro studies on the insecticidal activity of this compound are not available in the reviewed literature. However, research on structurally related compounds, such as derivatives of eugenol (4-allyl-2-methoxyphenol), provides some insight into the potential activity of similar phenolic structures. Eugenol itself and its derivatives have been evaluated for their insecticidal properties against various insect cell lines and pests. mdpi.commdpi.comresearchgate.net For instance, alkoxy alcohols derived from eugenol oxirane have been tested for their effect on the viability of the Sf9 insect cell line from Spodoptera frugiperda. mdpi.comresearchgate.net

Table 1: In Vitro Cytotoxicity of Eugenol-Derived Alkoxy Alcohols against Sf9 Insect Cells

| Compound | Structure | Cell Viability Loss (%) at 100 µg/mL | Reference |

| 3a | 4-(2-hydroxy-3-(3-bromopropoxy)propyl)-2-methoxyphenol | ~20 | mdpi.comresearchgate.net |

| 3b | 4-(3-(but-3-yn-2-yloxy)-2-hydroxypropyl)-2-methoxyphenol | ~20 | mdpi.comresearchgate.net |

| 3c | 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol | ~20 | mdpi.comresearchgate.net |

| Chlorpyrifos (Control) | Commercial Insecticide | ~20 | mdpi.com |

This table presents data for eugenol analogues, not this compound.

Structure-Activity Relationship (SAR) Analysis:No in vitro data is available to perform a structure-activity relationship analysis for this compound or its analogues concerning the biological activities mentioned. SAR studies have been conducted for broader classes of substituted phenols, but the specific relationships for this ethoxy-methyl derivative are not documented.nih.govnih.govmdpi.comresearchgate.net

Due to the absence of scientific data for this compound in these specific research areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The compound may not have been a subject of investigation for these particular biological activities, or such research has not been made publicly available.

Non Clinical and Industrial Applications of 3 Ethoxy 4 Methylphenol

Role as Chemical Intermediates in Fine Chemical Synthesis

Phenols and their derivatives, such as cresols, are foundational materials in the organic synthesis industry. wikipedia.org They serve as crucial precursors and intermediates for a wide array of commercially significant products due to the reactivity of the aromatic ring and the hydroxyl group. The applications of cresol (B1669610) derivatives span plastics, pesticides, pharmaceuticals, and dyes. wikipedia.org

The structural motif of a substituted phenol (B47542) is central to the function of many synthetic antioxidants, which act by scavenging free radicals. While para-cresol is a well-established key starting material for producing widely used antioxidants like Butylated Hydroxytoluene (BHT), specific documentation detailing the role of 3-Ethoxy-4-methylphenol as a direct precursor in major commercial antioxidant synthesis is not prominent in the available literature. However, its phenolic structure, featuring an electron-donating ethoxy group, suggests inherent antioxidant potential that could be exploited in specialized applications or as a building block for more complex antioxidant molecules.

Cresol derivatives are recognized as important intermediates in the production of various pharmaceutical drugs. The germicidal properties of cresols also lead to their use in disinfectants. While the specific incorporation of this compound into pharmaceutical products is not widely documented, related structures are known to be versatile building blocks. For instance, compounds with similar ethoxy-methoxy-phenol backbones, such as 3-Ethoxy-4-Methoxy-alpha-[(Methylsulfonyl)Methyl]-benzeneMethanaMine, serve as intermediates in the synthesis of modern pharmaceuticals like Apremilast. lookchem.com This highlights the potential utility of the 3-ethoxy-phenol scaffold in medicinal chemistry.

The organic dyes and pigments industry relies heavily on aromatic compounds, including cyclic benzenoids like phenols, as starting materials. epa.gov These are converted into more complex intermediates and ultimately into dyes and pigments. epa.gov The synthesis process often involves introducing substituents onto an aromatic ring through reactions like nitration and sulfonation, followed by the replacement of these groups to build the final dye molecule. epa.gov Although cresols are generally listed as precursors in this industry, specific examples of this compound being used as a key intermediate in the synthesis of named dyes or pigments are not extensively detailed in published research.

Derivatives of cresols are critical in the synthesis of various agrochemicals, including herbicides and pesticides, which are essential for crop protection. The broad utility of the cresol chemical family in this sector is well-established. However, much like its application in other areas of fine chemical synthesis, the direct and specific role of this compound as a primary intermediate in the production of major commercial pesticides is not widely reported in scientific literature.

Applications in Fragrance and Flavor Industries

While some substituted phenols are valued in the flavor and fragrance industry, the application of this compound itself is not well-documented. Instead, its isomer, 2-Ethoxy-4-methylphenol (B1359942), is a well-known fragrance ingredient.

The fragrance ingredient commonly known as Ultravanil is chemically identified as 2-Ethoxy-4-methylphenol, an isomer of this compound. nih.govfragranceconservatory.comperfumerflavorist.com This compound is a powerful fragrance material with a characteristic vanilla aroma. fragranceconservatory.comgoogleapis.com It is noted for being extremely strong and is used to impart vanilla-absolute effects in fragrance compositions. perfumerflavorist.comgivaudan.com

Interactive Data Table: Properties of Ultravanil (2-Ethoxy-4-methylphenol)

| Property | Value |

| Chemical Name | 2-Ethoxy-4-methylphenol |

| Synonyms | Ultravanil, Supravanil, 2-Ethoxy-p-cresol |

| CAS Number | 2563-07-7 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Odor Profile | Powerful vanilla absolute note with a phenolic background |

| Key Applications | Fragrance booster in personal care and home care products |

Use in Food and Beverage Formulations

Currently, there is a notable absence of specific data or regulatory approvals (such as from the FDA or EFSA) detailing the use of this compound as a flavoring agent or additive in commercial food and beverage products. While other related phenolic compounds and isomers are utilized in the flavor industry, dedicated research and application data for this specific molecule are not prevalent in publicly accessible literature.

Alternatives for Vanillin (B372448) and Ethyl Vanillin

This compound is not commonly cited as a direct alternative to vanillin or ethyl vanillin. The primary synthetic alternative to vanillin is ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), which possesses a similar structure but features a benzaldehyde (B42025) functional group instead of a methyl group. nih.govnih.govwikipedia.org Ethyl vanillin is noted for having a vanilla-like aroma that is approximately three to four times more potent than vanillin. nih.govwikipedia.org The structural difference—a methyl group (in this compound) versus an aldehyde group (in ethyl vanillin)—results in significantly different organoleptic properties, making the former an unlikely direct substitute for the latter's characteristic vanilla flavor profile.

Table 1: Comparison of Related Flavor Compounds

| Compound Name | Chemical Structure | Key Functional Groups | Primary Application |

|---|---|---|---|

| Vanillin | C₈H₈O₃ | Phenol, Ether, Aldehyde | Primary component of vanilla flavor |

| Ethyl Vanillin | C₉H₁₀O₃ | Phenol, Ether, Aldehyde | Potent synthetic vanilla flavoring |

| This compound | C₉H₁₂O₂ | Phenol, Ether | Not established as a flavor agent |

This table is for illustrative purposes to highlight structural differences and is based on general chemical knowledge.

Utilization in Cosmetics and Personal Care Products

There is no significant body of evidence to suggest that this compound is used as an ingredient in cosmetics or personal care products. The cosmetics industry utilizes other phenolic compounds, such as 4-isopropyl-3-methylphenol (B166981) (o-Cymen-5-ol), for their preservative and antimicrobial properties. gneebio.comunilongmaterial.comulprospector.com However, similar documentation for this compound is not found in ingredient databases or scientific publications.

Material Science Applications of this compound Derivatives

While phenolic compounds are broadly investigated in material science, specific research into derivatives of this compound for the applications below is not well-documented. Research in these areas tends to focus on other, more readily available or functionally advantageous phenolic structures.

Development of Corrosion Inhibitors

Phenolic compounds and their derivatives are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film. researchgate.netnih.gov However, literature specifically detailing the synthesis and performance of derivatives from this compound for this purpose is scarce. Research in this field often involves other functionalized phenols and their isomers. For instance, studies have investigated compounds like 2-Ethoxy-4-(oxiran-2-ylmethyl)phenol as a potential anti-corrosion agent. researchgate.netdntb.gov.ua

Use as Catalyst Carriers

The use of phenolic resins as precursors for carbon-based catalyst supports is an established area of research. These materials can be tailored for high surface area and thermal stability. While derivatives of phenols and cresols can be foundational to these resins, there is no specific mention of this compound derivatives being developed or utilized as catalyst carriers. Research often focuses on more common phenols or lignocellulosic biomass which contains a mixture of phenolic compounds. researchgate.net

Integration into Thermostable Materials

Phenol-formaldehyde resins, derived from the polymerization of phenol or substituted phenols with formaldehyde, are well-known for their thermal resistance. The properties of these resins can be modified by the choice of the starting phenol. Although the structure of this compound could theoretically be integrated into such polymer backbones, there is no specific research available that details its use for creating thermostable materials or the specific properties such materials would exhibit.